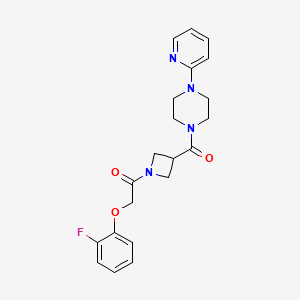

2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O3/c22-17-5-1-2-6-18(17)29-15-20(27)26-13-16(14-26)21(28)25-11-9-24(10-12-25)19-7-3-4-8-23-19/h1-8,16H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXERPZZYUXNIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.

Piperazine Derivative Synthesis: The piperazine ring is synthesized by reacting pyridine-2-amine with a suitable carbonyl compound to form the pyridin-2-yl piperazine.

Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving suitable precursors.

Final Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperazine and azetidine derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of azetidine rigidity, fluorophenoxy lipophilicity, and pyridin-2-ylpiperazine pharmacophore positions it as a promising candidate for CNS-targeted therapies. Structural analogs highlight trade-offs between solubility, steric effects, and synthetic feasibility. Further studies should explore its pharmacokinetic profile and receptor binding assays to validate these hypotheses.

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.41 g/mol. The structure includes a fluorophenoxy group, a piperazine moiety, and an azetidine ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing fluorophenoxy groups have shown effectiveness against Gram-positive bacteria. For instance, derivatives with similar structures demonstrated notable antimicrobial properties, suggesting potential as antibiotic agents .

- Monoamine Oxidase Inhibition : Some related compounds have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Selective inhibitors of MAO-B were identified with low IC50 values, indicating high potency .

Antimicrobial Activity

In a study examining related fluorophenoxy derivatives, one compound demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This suggests that the presence of the fluorophenoxy group enhances the antimicrobial efficacy .

Neuropharmacological Studies

A series of pyridazinone derivatives, structurally similar to our compound, were synthesized and tested for MAO inhibition. The most potent derivative exhibited an IC50 value of 0.013 µM for MAO-B and was found to be a reversible inhibitor. These findings indicate that modifications in the piperazine and pyridine structures can significantly influence biological activity .

The mechanism by which this compound exerts its effects may involve:

- Binding Affinity : The compound likely interacts with specific receptors or enzymes, inhibiting their activity and altering physiological responses.

- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions with MAO-B, supporting its potential as a neuroprotective agent .

Data Table: Biological Activity Summary

Q & A

(Basic) What are the key considerations in designing a multi-step synthesis protocol for this compound to ensure high yield and purity?

Methodological Answer:

The synthesis involves sequential coupling of fluorophenol derivatives with azetidine and piperazine intermediates. Critical steps include:

- Reaction Optimization : Use dichloromethane (CH₂Cl₂) as a solvent for nucleophilic substitutions, maintaining temperatures between 0°C and room temperature to control exothermic reactions .

- Intermediate Monitoring : Employ Thin-Layer Chromatography (TLC) to track reaction progress and confirm intermediate formation .

- Purification : Post-reaction, neutralize acidic byproducts with 10% NaHCO₃, followed by drying over Na₂SO₄ and solvent evaporation under reduced pressure .

- Yield Maximization : Optimize stoichiometric ratios (e.g., chloroacetic chloride to piperazine derivatives at 1.2:1 molar ratio) to minimize side products .

(Basic) Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly verifying fluorophenyl and piperazine coupling .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~423.4 for C₂₁H₂₁FN₃O₃) and fragmentation patterns .

- X-ray Crystallography : Use SHELX-97 for solving crystal structures, refining hydrogen positions with SHELXL, and validating azetidine-piperazine geometry .

(Advanced) How can researchers address discrepancies in reported biological activities of structurally similar piperazine derivatives?

Methodological Answer:

Discrepancies often arise from synthesis variations or assay conditions. Mitigation strategies include:

- Synthesis Reproducibility : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to avoid isomerization or impurities .

- Orthogonal Assays : Validate activity using both cell-based (e.g., receptor binding) and cell-free (e.g., enzymatic inhibition) assays .

- Structural Analysis : Compare crystallographic data (e.g., torsion angles in azetidine rings) to rule out conformational differences .

(Advanced) What computational strategies predict the binding affinity and selectivity of this compound toward neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with dopamine D₂ or serotonin 5-HT₁A receptors, focusing on fluorophenyl π-stacking and piperazine hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding, prioritizing scaffolds with sub-µM affinity .

(Advanced) What methodologies resolve crystallographic disorder in the azetidin-1-yl moiety during X-ray structure determination?

Methodological Answer:

- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to reduce thermal motion artifacts .

- Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twinned crystals and refine partial occupancies .

- Disorder Modeling : Split the azetidine ring into two conformers (A/B) with SHELXL’s PART instruction, refining occupancy ratios iteratively .

(Basic) How can reaction conditions be adjusted to minimize byproduct formation during the piperazine-carbonyl coupling step?

Methodological Answer:

- Catalyst Optimization : Use HOBt/DCC coupling agents in dry DMF to activate carbonyl groups, reducing unwanted acylation .

- Temperature Control : Maintain 0–5°C during acyl chloride additions to prevent hydrolysis .

- Workup Protocol : Quench unreacted reagents with ice-cold water and extract with ethyl acetate to isolate the product .

(Advanced) How do fluorophenyl and pyridinyl substituents influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Calculate logP values (e.g., ~2.8 via ChemAxon) to predict blood-brain barrier penetration .

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation of the pyridinyl group .

- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, adjusting formulation with cyclodextrins if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.